molecular formula C21H18N4O4S B2518597 N-(1,3-benzodioxol-5-ylmethyl)-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide CAS No. 946235-58-1

N-(1,3-benzodioxol-5-ylmethyl)-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide

Cat. No.: B2518597
CAS No.: 946235-58-1
M. Wt: 422.46
InChI Key: PASCPRAGFUKDBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide is a useful research compound. Its molecular formula is C21H18N4O4S and its molecular weight is 422.46. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Research has shown the synthesis and antimicrobial activity of novel thienopyrimidine linked rhodanine derivatives. These compounds, including variations of thienopyrimidines, have demonstrated antibacterial potency against various bacterial strains such as E. coli and B. subtilis, with minimum inhibitory concentrations indicating strong antimicrobial effects. The synthesis involves a condensation reaction of thienopyrimidin-2-thioxothiazolidin-4-one derivatives with various chloroacetamides, characterized by spectral analyses and evaluated for in vitro antimicrobial activity using the broth dilution method (Kerru et al., 2019).

Antitumor Activity

Another area of application is in antitumor research, where compounds such as classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines have been investigated. These compounds have been synthesized and evaluated as dual thymidylate synthase and dihydrofolate reductase inhibitors, showing potential as antitumor agents. Their synthesis involves key intermediates, and the compounds have been tested against tumor cells in culture, demonstrating significant inhibitory activity (Gangjee et al., 2009).

Heterocyclic Synthesis

Further research includes the synthesis of heterocycles from versatile thioureido-acetamides in one-pot cascade reactions. These reactions produce various heterocyclic compounds with excellent atom economy, demonstrating the versatility and potential of these chemical reactions in creating pharmacologically relevant structures (Schmeyers & Kaupp, 2002).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4S/c1-11-5-12(2)24-20-17(11)18-19(30-20)21(27)25(9-23-18)8-16(26)22-7-13-3-4-14-15(6-13)29-10-28-14/h3-6,9H,7-8,10H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PASCPRAGFUKDBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C3=C(S2)C(=O)N(C=N3)CC(=O)NCC4=CC5=C(C=C4)OCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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